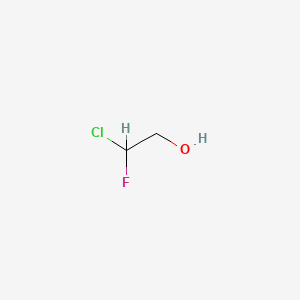
2-Chloro-2-fluoroethanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Radiation-Induced Transformations in Aqueous Solutions
Brinkevich et al. (2020) explored radiation-induced transformations of 2-fluoroethanol in dilute aqueous solutions. This study is significant for understanding the autoradiolytic dehalogenation of radiopharmaceutical drugs like 2-[18F]fluorodeoxyglucose ([18F]FDG). It developed a method for determining fluoride anion in the presence of organofluorine compounds, contributing to the field of radiopharmacy and nuclear medicine (Brinkevich, Tuhai, Sladkova, & Shadyro, 2020).
Surface Properties in Aqueous Solutions
Paluch and Kot (1993) conducted a study on the surface properties of aqueous mixtures containing 2-halogenoethanols, including 2-fluoroethanol. This research provides insights into the synergetic effects on surface tension and potential, which are important for understanding the physicochemical behavior of such mixtures in various industrial and biochemical applications (Paluch & Kot, 1993).
Hydrogen Bond Topologies and Conformational Analysis
Scharge et al. (2006) focused on the hydrogen bond topologies in 2-fluoroethanol dimers. The study revealed different configurations and interactions involving fluorine atoms, which have implications for understanding molecular interactions and the design of fluoroorganic compounds (Scharge, Emmeluth, Häber, & Suhm, 2006).
High-Resolution Infrared Spectroscopy
Brummel, Mork, and Philips (1991) employed high-resolution infrared spectroscopy to study 2-fluoroethanol. Their work sheds light on vibrational mode-coupling and photochemical dynamics, relevant for chemical analysis and spectroscopy applications (Brummel, Mork, & Philips, 1991).
Infrared Laser Photoisomerization
Hoffman and Shirk (1983) investigated the infrared laser photoisomerization of 2-fluoroethanol in argon. Their findings on the formation of different isomers depending on the vibrational mode excited are significant for photochemical research and the understanding of molecular isomerization processes (Hoffman & Shirk, 1983).
Eigenschaften
IUPAC Name |
2-chloro-2-fluoroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClFO/c3-2(4)1-5/h2,5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRACLFFCXOEWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594344 | |
| Record name | 2-Chloro-2-fluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-fluoroethanol | |
CAS RN |
13891-54-8 | |
| Record name | 2-Chloro-2-fluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



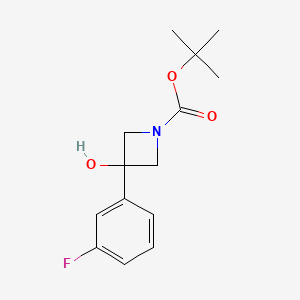
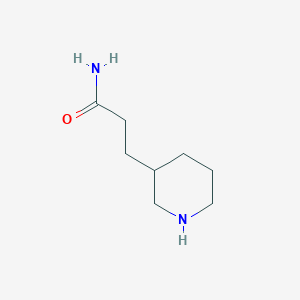



![1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B3378138.png)
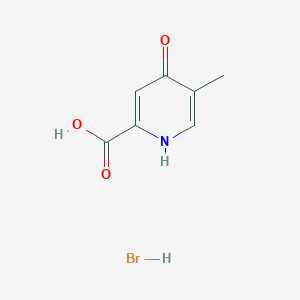





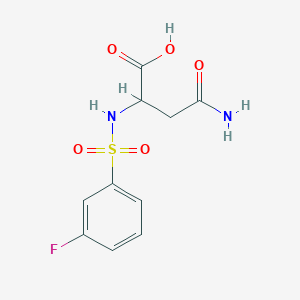
![sodium 2-[(4-fluorophenyl)formamido]-3-(1H-indol-3-yl)propanoate](/img/structure/B3378218.png)